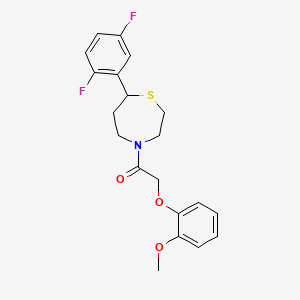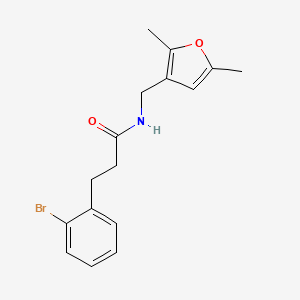
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione, also known as CPI-613, is a novel anticancer drug that has gained attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
作用機序
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione targets the TCA cycle in cancer cells, which is responsible for generating energy for cell growth and proliferation. By inhibiting the TCA cycle, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione disrupts the energy metabolism of cancer cells, leading to cell death. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been shown to increase reactive oxygen species (ROS) production in cancer cells, which further contributes to cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Biochemical and Physiological Effects:
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of key enzymes in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione also disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to inhibit the activity of STAT3, a transcription factor that promotes cancer cell survival and proliferation.
実験室実験の利点と制限
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. It has minimal toxicity to normal cells, making it suitable for in vitro and in vivo studies. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in clinical settings. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown limited efficacy against some cancer types, such as breast cancer.
将来の方向性
There are several future directions for research on 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione. One area of focus is the development of new formulations that can increase the half-life of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in vivo. Another area of focus is the identification of biomarkers that can predict the response to 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione treatment. Moreover, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in combination with standard chemotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione and its potential to target cancer stem cells.
合成法
The synthesis of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione involves the reaction of 2-(3-bromopropyl)isoindoline-1,3-dione with 6-oxopyridazin-1(6H)-ylboronic acid in the presence of a palladium catalyst. The reaction yields 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in large quantities with high purity, making it suitable for further research and development.
科学的研究の応用
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown minimal toxicity to normal cells, making it a safe and well-tolerated drug.
特性
IUPAC Name |
2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGWMGIOHNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)
![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![1,3-dimethyl-5-{[4-(3-oxo-1-butenyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2534108.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)



![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)